molecular formula C27H23ClN4O3S2 B2746147 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 899547-41-2

2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2746147
CAS No.: 899547-41-2
M. Wt: 551.08
InChI Key: YCVWAYZKAJYBAL-UHFFFAOYSA-N
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Description

2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[4,5-e][1,2]thiazine core, which is known for its diverse biological activities

Scientific Research Applications

2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

Preparation Methods

The synthesis of 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the pyrimido[4,5-e][1,2]thiazine core. One common method involves the cyclocondensation of 4,6-dichloro-2-methylthiopyridine-5-carbaldehyde with heterocyclic thiones such as 1,2,4-triazole-5-thione, imidazolidine-2-thione, and imidazole-2-thione in dimethylformamide . The resulting tricyclic heterocycles are then further functionalized to introduce the chlorobenzyl and dimethylphenyl groups under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the thiazine ring makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include dimethylformamide, hydrogen peroxide, and lithium aluminum hydride, with reaction conditions varying from room temperature to elevated temperatures depending on the specific reaction.

    Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The pyrimido[4,5-e][1,2]thiazine core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl and dimethylphenyl groups enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-e][1,2]thiazine derivatives, such as those containing different substituents on the benzyl or phenyl groups These compounds share a similar core structure but differ in their chemical and biological properties due to variations in their substituents

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S2/c1-17-7-12-21(13-18(17)2)30-25(33)16-36-27-29-14-24-26(31-27)22-5-3-4-6-23(22)32(37(24,34)35)15-19-8-10-20(28)11-9-19/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVWAYZKAJYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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